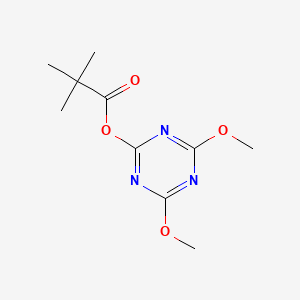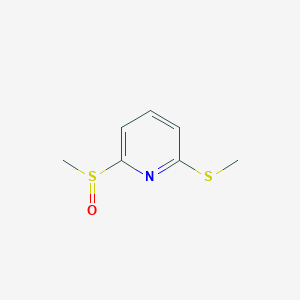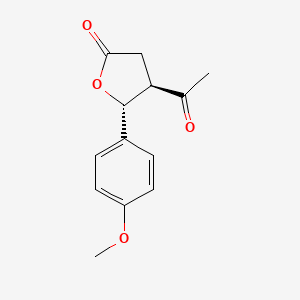
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of an acetyl group at the 4th position and a methoxyphenyl group at the 5th position on the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with an acetylating agent in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives
Aplicaciones Científicas De Investigación
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one involves its interaction with specific molecular targets. The acetyl and methoxyphenyl groups play a crucial role in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5S)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one
- (4R,5R)-4-acetyl-5-(4-hydroxyphenyl)oxolan-2-one
- (4R,5R)-4-acetyl-5-(4-methylphenyl)oxolan-2-one
Uniqueness
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one is unique due to its specific stereochemistry and functional groups. The presence of the methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature also allows for the exploration of enantioselective reactions and processes.
Propiedades
Número CAS |
91478-28-3 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
(4R,5R)-4-acetyl-5-(4-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-8(14)11-7-12(15)17-13(11)9-3-5-10(16-2)6-4-9/h3-6,11,13H,7H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
JFOACNRBDGTYBU-AAEUAGOBSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
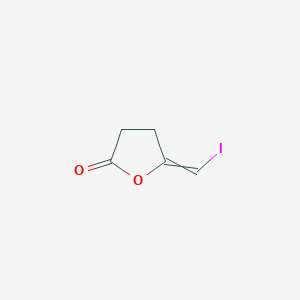
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
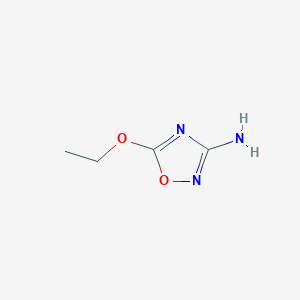
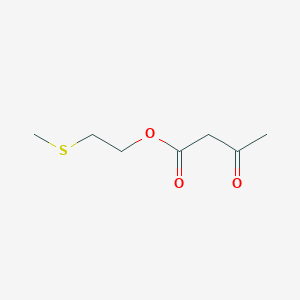
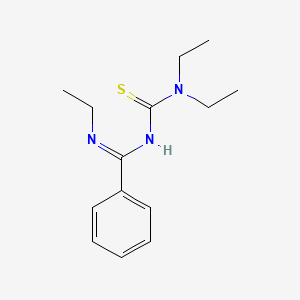

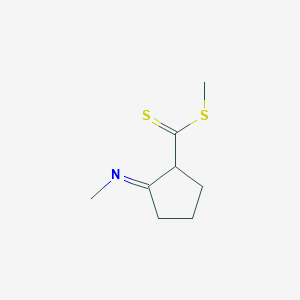
![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
